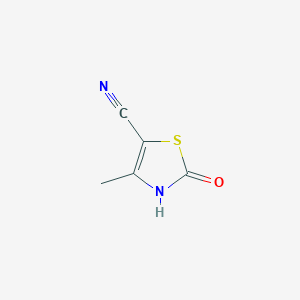

5-Cyano-4-methyl-4-thiazoline-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2OS |

|---|---|

Molecular Weight |

140.17 g/mol |

IUPAC Name |

4-methyl-2-oxo-3H-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C5H4N2OS/c1-3-4(2-6)9-5(8)7-3/h1H3,(H,7,8) |

InChI Key |

BXXMVNFRXZXDMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=O)N1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyano 4 Methyl 4 Thiazoline 2 One and Its Analogs

Direct Synthetic Routes to 5-Cyano-4-methyl-4-thiazoline-2-one

The most direct approaches to this compound involve the formation of the heterocyclic ring in a single, concerted, or sequential series of steps from acyclic precursors. These methods are prized for their efficiency and atom economy.

Cyclization Reactions Involving Chlorocarbonylsulfenyl Chloride and 3-Amino-crotononitrile

A key and well-documented method for the synthesis of this compound involves the reaction between chlorocarbonylsulfenyl chloride and 3-amino-crotononitrile. prepchem.com In this process, chlorocarbonylsulfenyl chloride is added to a solution of 3-amino-crotononitrile in a solvent such as tetrahydrofuran. The mixture is then heated under reflux for several hours. prepchem.com Following the reaction, the solvent is removed under reduced pressure. The resulting residue is heated at an elevated temperature, for instance at 140°C for a short period, and then cooled. prepchem.com An aqueous workup with a base, such as sodium hydroxide (B78521), followed by acidification and extraction with an organic solvent like ethyl acetate, yields the crude product. prepchem.com Purification, often by crystallization from a solvent system like isopropyl ether, affords the final this compound. prepchem.com

Table 1: Reaction Parameters for the Synthesis of this compound prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product Yield | Melting Point (°C) |

| Chlorocarbonylsulfenyl Chloride | 3-Amino-crotononitrile | Tetrahydrofuran | Reflux, 3 hours | 31 g | 180-181 |

Exploration of Alternative Precursors and Reaction Conditions for Ring Closure

While the use of chlorocarbonylsulfenyl chloride is effective, research into alternative precursors and reaction conditions is ongoing to enhance safety, improve yields, and broaden the substrate scope. The versatility of chlorocarbonylsulfenyl chloride is demonstrated in its use for cyclization reactions to form various heterocyclic compounds, including oxathiazolones. The reaction conditions, such as solvent and temperature, are critical. For instance, non-polar solvents and elevated temperatures can stabilize intermediates and improve yields in certain cyclization reactions.

The synthesis of related thiazoline (B8809763) structures can also provide insights into alternative pathways. For example, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to thiazole (B1198619) derivatives, with the regioselectivity being influenced by the reaction conditions, such as the acidity of the medium. rsc.org

Modular Synthesis and Derivatization Strategies for Thiazolinone Scaffolds

Modular approaches to thiazolinone synthesis allow for the construction of a diverse library of analogs by systematically varying the building blocks. These strategies are particularly valuable for structure-activity relationship studies in drug discovery.

Hantzsch-Type Condensations and Their Adaptations for Thiazolinone Formation

The Hantzsch thiazole synthesis, a classic reaction between a thioamide and an α-haloketone, provides a foundational method for constructing the thiazole ring. synarchive.comyoutube.com While traditionally used for thiazoles, adaptations of this reaction can be envisioned for the synthesis of thiazolinones. The mechanism typically involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com

The reaction conditions, particularly the acidity, can influence the outcome. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of isomers can be formed. rsc.org

Multicomponent Reaction (MCR) Approaches to Functionalized Thiazolinones

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. nih.govrsc.orgthieme.de The Asinger reaction, for instance, is a four-component process that combines sulfur, ammonia, and an oxo compound to produce 3-thiazolines. nih.gov Modifications to this reaction, such as using preformed trimethylsilyl-imines, can improve efficiency and tolerate a wider range of substrates. nih.gov

Another versatile MCR approach for synthesizing 5-ene-4-thiazolidinones involves the one-pot, three-component reaction of a primary amine, an oxo-compound, and a thiolic agent under various conditions. nih.gov This strategy can also be adapted for the synthesis of fused heterocycles bearing the 5-ene-4-thiazolidinone moiety. nih.gov

Strategic Incorporation of the 5-Cyano Moiety in Thiazolinone Synthesis

The introduction of the cyano group at the 5-position of the thiazolinone ring is a critical step that can be achieved at different stages of the synthesis. In the direct synthesis of this compound, the cyano group is present in the starting material, 3-amino-crotononitrile. prepchem.com

Alternatively, the cyano group can be introduced onto a pre-formed thiazolinone ring. For instance, the reaction of α-cyano-cinnamonitriles with 2-imino-4-oxo-thiazolidine can lead to the formation of 5-ene derivatives. nih.gov Methods for the synthesis of 5-cyanophthalide, an intermediate in the production of the antidepressant citalopram, offer parallels for cyano group introduction. These methods include the dehydration of a corresponding hydroxamyl phthalide (B148349) using agents like thionyl chloride or phosphorus oxychloride. google.comgoogle.com

Regioselective Introduction of the 4-Methyl Group

The synthesis of this compound often achieves regioselectivity for the 4-methyl group through the strategic selection of starting materials where the methyl group is already appropriately positioned. A common synthetic route involves the reaction of 3-amino-crotononitrile with chlorocarbonylsulfenyl chloride. prepchem.com In this method, the 3-amino-crotononitrile precursor inherently contains the methyl group that will become the 4-methyl group in the final thiazolinone ring structure. The reaction proceeds by adding chlorocarbonylsulfenyl chloride to a mixture of 3-amino-crotononitrile in tetrahydrofuran, followed by refluxing. prepchem.com After workup, the desired product, this compound, is obtained. prepchem.com This approach bypasses the challenge of selectively introducing a methyl group onto a pre-formed thiazolinone ring.

While direct methylation of a 5-cyano-4-thiazoline-2-one scaffold is not widely documented, studies on related heterocyclic systems provide insight into the complexities of regioselective alkylation. For instance, the alkylation of analogous thioxo-dihydroquinoline-carboxylates with methyl iodide has been shown to yield a mixture of products. mdpi.com In such cases, methylation can occur at different nucleophilic sites, such as sulfur, nitrogen, or oxygen atoms, with the product distribution often being dependent on the reaction conditions. mdpi.com The control of regioselectivity in these multicomponent systems can sometimes be achieved by adjusting the base and reaction conditions. nih.gov For the synthesis of this compound, however, the use of a precursor like 3-amino-crotononitrile remains the most direct and regioselective method reported. prepchem.com

Green Chemistry Principles in Thiazolinone Synthesisnih.govnih.govmdpi.com

The principles of green chemistry, which encourage the use of processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like thiazolinones. nih.govmdpi.com These approaches aim to improve efficiency, reduce waste, and utilize less toxic materials. Key areas of development include the use of alternative energy sources like microwave irradiation, conducting reactions under solvent-free conditions, and developing novel, environmentally benign catalysts. nih.govmdpi.com Such methods offer significant advantages over traditional synthetic routes, including shorter reaction times, higher yields, and simpler work-up procedures. ijaresm.comnih.gov

Solvent-Free and Microwave-Assisted Protocols for Enhanced Efficiencyresearchgate.netrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields for the synthesis of thiazolinones and related heterocycles. nih.govijaresm.com The use of microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and improve product selectivity. nih.govresearchgate.net For example, the Asinger reaction to produce thiazolines has been successfully performed under microwave irradiation, achieving yields comparable to or higher than traditional methods but in significantly shorter times. researchgate.net Similarly, three-component reactions to form 1,3-thiazolidin-4-ones have been efficiently carried out using microwave assistance, highlighting the method's broad applicability. ccsenet.org

Solvent-free synthesis represents another cornerstone of green chemistry, aiming to eliminate the environmental and health hazards associated with volatile organic solvents. nih.govresearchgate.net One-pot, multi-component reactions to synthesize 4-thiazolidinones have been effectively conducted under solvent-free conditions, often facilitated by a catalyst. nih.govijnrd.org These methods are praised for their operational simplicity, high atom economy, and reduced waste generation. nih.gov For instance, the cyclocondensation of anilines, aldehydes, and thioglycolic acid can be performed neat at elevated temperatures with a catalytic amount of ammonium (B1175870) persulfate to yield 1,3-thiazolidin-4-ones in high yields. nih.gov

The following table summarizes findings from studies employing these green synthetic protocols for thiazolinone derivatives.

| Synthesis Type | Reactants | Conditions | Yield | Key Advantages |

| Microwave-Assisted | Aldehyde/Ketone, 1-mercaptopropan-2-one, Ammonia | 40 °C, 200 W, 10-20 min | Good to Excellent | Short reaction times, comparable or higher yields than conventional methods. researchgate.net |

| Microwave-Assisted | Aromatic aldehyde, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, Mercaptoacetic acid | Microwave irradiation | Not specified | Efficient synthesis of new thiazolidinones. ccsenet.org |

| Solvent-Free | Substituted aniline, Benzaldehyde, Thioglycolic acid | 10 mol% Ammonium Persulfate, 90 °C | 84% | Use of economical catalyst, high yield, high atom economy. nih.gov |

| Solvent-Free | Aldehyde, Amine, Thioglycolic acid | Fe₃O₄/SiO₂/Salen/Mn/IL MNPs, Room Temp | Good to Excellent | Reusable magnetic catalyst, operational simplicity, easy recovery. nih.gov |

| Solvent-Free | Carbonyl compound, Amine, Mercaptoacetic acid | Transition metal chlorides (e.g., FeCl₃) | Moderate | Simple one-pot procedure, rapid product formation. ijnrd.org |

Catalyst Development for Environmentally Benign Synthesesijnrd.org

The development of efficient and recyclable catalysts is a central focus of green chemistry applied to thiazolinone synthesis. Environmentally benign catalysts aim to replace hazardous and corrosive traditional catalysts, such as strong mineral acids. ijnrd.org Ideal green catalysts are non-toxic, easy to handle, recoverable, and reusable, while maintaining high catalytic activity. mdpi.com

Recent research has explored a variety of catalysts for thiazolinone synthesis that align with green chemistry principles. These include simple transition metal chlorides, which can facilitate one-pot, solvent-free syntheses. ijnrd.org More advanced systems involve heterogeneous catalysts, such as magnetic nanoparticles (MNPs) functionalized with ionic liquids (IL) or sulfonic acid groups. nih.govresearchgate.net These solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture using an external magnet, operational simplicity, and the potential for multiple reuse cycles without a significant loss of activity. nih.gov The use of such catalysts not only simplifies the purification process but also minimizes catalyst waste, contributing to a more sustainable synthetic pathway. researchgate.net Furthermore, some syntheses have been developed to proceed efficiently without any catalyst at all, representing an optimally green approach. nih.govnih.gov

The table below details various catalysts used in the synthesis of thiazolinone derivatives, emphasizing their environmental benefits.

| Catalyst | Reactants | Conditions | Key Advantages |

| Ammonium Persulfate (APS) | Substituted aniline, Benzaldehyde, Thioglycolic acid | Solvent-free, 90 °C | Economical and efficient. nih.gov |

| Nano-Fe₃O₄@SiO₂-supported ionic liquid (MNPs@SiO₂-IL) | Arylaldehyde, Thioglycolic acid, Anilines | Solvent-free | High to excellent yields, catalyst is easily recoverable and reusable. nih.gov |

| Fe₃O₄/SiO₂/Salen/Mn/IL MNPs | Aldehyde, Amine, Thioglycolic acid | Solvent-free, Room Temp | Easy synthesis and recovery of catalyst, reusable for up to six runs. nih.gov |

| Transition Metal Chlorides (FeCl₃, AlCl₃, etc.) | Carbonyl compound, Amine, Mercaptoacetic acid | Solvent-free | Provides a new, rapid method for synthesis. ijnrd.org |

| None | 2-chloronicotinic acid, Amines | Heat | Environmentally friendly, catalyst- and solvent-free, short reaction times, excellent yields. nih.gov |

Mechanistic Investigations and Chemical Reactivity of 5 Cyano 4 Methyl 4 Thiazoline 2 One

Intrinsic Reactivity Profile of the 2-Thiazolinone Ring System

The reactivity of the 2-thiazolinone ring is a composite of the individual functional groups within the heterocyclic structure, including an amide, a thioether, and an alkene moiety.

Electrophilic Sites and Nucleophilic Attack Preferences

The 2-thiazolinone ring system possesses several electrophilic centers that are susceptible to nucleophilic attack. The primary electrophilic site is the carbonyl carbon (C2) of the amide group. This carbon is polarized due to the high electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for a wide range of nucleophiles.

Another significant electrophilic site is the C5 carbon, which is part of an α,β-unsaturated system in conjunction with the cyano group. Nucleophilic attack at this position, known as a Michael-type addition, is a common reaction pathway for similar systems. The high reactivity of the methylene (B1212753) group at the C5-position in related 4-thiazolidinones towards electrophiles is well-documented, suggesting the susceptibility of this position to nucleophilic addition when appropriately activated. nih.gov

The sulfur atom, with its available d-orbitals, can also potentially act as an electrophilic center under specific conditions, particularly with soft nucleophiles. However, attack at the carbonyl carbon and the C5 position is generally more favored.

Tautomerism and its Influence on Reactivity

Tautomerism can play a crucial role in modulating the reactivity of the 2-thiazolinone ring system. The presence of the amide functionality allows for potential amide-imidol tautomerism, where the proton from the nitrogen atom can migrate to the carbonyl oxygen, forming a 2-hydroxy-4-methyl-4-thiazoline-5-carbonitrile intermediate. This tautomeric form, although likely less stable, could exhibit different reactivity, for instance, by facilitating O-alkylation reactions.

Furthermore, the presence of the cyano group at the C5 position introduces the possibility of keto-enol type tautomerism involving the adjacent C4-C5 double bond. This could lead to the formation of a tautomer with an exocyclic double bond, which would significantly alter the electronic properties and reactivity of the ring. Theoretical studies on related heterocyclic systems, such as 2-azido-1,3,4-thiadiazole, have demonstrated the importance of considering tautomeric equilibria to understand their stability and reactivity. sciencepg.com

The Electronic Influence of the 5-Cyano Group on Thiazolinone Reactivity

Enhancement of Electrophilicity at Adjacent Carbon Centers

The strong inductive and resonance effects of the cyano group significantly withdraw electron density from the C5 carbon. This withdrawal of electron density makes the C5 carbon highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov The increased electrophilicity at C5 enhances the propensity for Michael addition reactions. This effect is a well-established principle in organic chemistry, where electron-withdrawing groups activate adjacent double bonds towards nucleophilic addition. fiveable.me

Stabilization of Transition States in Nucleophilic Displacements

In the event of a nucleophilic attack at the C5 position, a transient negative charge develops on this carbon in the transition state. The cyano group is exceptionally effective at stabilizing this negative charge through resonance. The negative charge can be delocalized onto the electronegative nitrogen atom of the cyano group, thereby lowering the energy of the transition state and accelerating the rate of reaction. This stabilization is a key factor in promoting reactions that proceed via a carbanionic intermediate at the C5 position.

Reaction Pathways and Transformation Studies of 5-Cyano-4-methyl-4-thiazoline-2-one

While specific experimental transformation studies for this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the functional groups present. Plausible reaction pathways include nucleophilic additions to the activated C5 position and reactions at the C2 carbonyl group.

The table below outlines some prospective transformations of this compound with various reagents, based on the established reactivity of its constituent functional groups.

| Reagent | Proposed Reaction Type | Potential Product(s) |

| H₂O/H⁺ or OH⁻ | Hydrolysis of Cyano Group | 4-Methyl-2-oxo-4-thiazoline-5-carboxamide or 4-Methyl-2-oxo-4-thiazoline-5-carboxylic acid |

| R-OH/Base | Michael Addition | 5-Alkoxy-5-cyano-4-methylthiazolidin-2-one derivatives |

| R-NH₂ | Michael Addition / Amidation | 5-Amino-5-cyano-4-methylthiazolidin-2-one derivatives or reaction at the C2 carbonyl |

| Grignard Reagents (R-MgX) | Nucleophilic Addition | Addition to the C2 carbonyl or the C5 position |

| NaBH₄ or LiAlH₄ | Reduction | Reduction of the cyano group to an aminomethyl group or reduction of the carbonyl group |

Cycloaddition Reactions for Fused Heterocycles

The unsaturated nature of the thiazoline (B8809763) ring makes this compound a candidate for various cycloaddition reactions, providing pathways to complex fused and spirocyclic heterocycles. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from analogous thiazole (B1198619) and thiazolidinone systems.

The endocyclic C4=C5 double bond can participate as a 2π component in several types of cycloadditions:

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a known reaction for 4-aryliden-5(4H)-thiazolones, which dimerize to form cyclobutane (B1203170) rings. nih.gov It is plausible that this compound could undergo similar light-induced cycloadditions with alkenes to form thiazoline-fused cyclobutane derivatives.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are a powerful tool for constructing five-membered rings. youtube.com Azomethine ylides, generated from the reaction of isatins and secondary amino acids, readily react with dipolarophiles. The electron-deficient double bond in this compound, activated by the cyano group, is expected to be an effective dipolarophile for reactions with 1,3-dipoles like azides, nitrile oxides, and azomethine ylides, leading to novel spiro-heterocyclic systems. youtube.comnih.govmdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): In its capacity as a dienophile, the C4=C5 bond can react with a wide range of dienes. More interestingly, related thiazolo-fused 2-pyridones have been shown to act as the 4π component (diene) in Diels-Alder reactions with arynes, leading to bridged isoquinolones. nih.gov This suggests that under specific conditions, the thiazolinone ring itself might participate as a diene, although this is less common.

The table below summarizes cycloaddition reactions documented for structurally related thiazole compounds, suggesting potential pathways for this compound.

| Cycloaddition Type | Reactant Class | Product Type | Reference |

| [2+2] Photocycloaddition | 4-Aryliden-5(4H)-thiazolones | Dimeric Cyclobutanes | nih.gov |

| [3+2] Cycloaddition | Thiazolium Salts + Alkenes | Hydropyrrolo-thiazoles | rsc.org |

| [3+2] Cycloaddition | Imidazo[2,1-b]thiazole + Isatin | Spirooxindole-imidazo[2,1-b]thiazole | mdpi.com |

| [4+2] Cycloaddition | Thiazolo-2-pyridones + Arynes | Fused Bridged Isoquinolones | nih.gov |

| Dearomative [2π+2σ] | Thiazoles + Bicyclobutanes | Fused Bicyclic Azolines | acs.org |

Condensation and Coupling Reactions

While the classic Knoevenagel condensation involves an active methylene group at the C5 position of the thiazolidinone ring reacting with aldehydes or ketones, this is not directly applicable to the title compound due to the presence of the cyano group at C5. nih.govrsc.orgresearchgate.net However, the molecule possesses other sites for condensation and coupling reactions.

Reactivity of the C4-Methyl Group: The protons of the C4-methyl group are weakly acidic and could potentially be removed by a strong base to form an anionic intermediate. This intermediate could then engage in aldol-type condensation reactions with electrophilic partners like aldehydes, extending the conjugated system. youtube.com

Reactivity of the Cyano Group: The nitrile functionality can undergo various transformations. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also react with organometallic reagents or other nucleophiles.

Coupling Reactions: Modern cross-coupling reactions offer a theoretical avenue for functionalization. While not documented for this specific molecule, related azole heterocycles undergo palladium-catalyzed C-H functionalization. It is conceivable that the C-H bonds of the methyl group or, if installed, a halogen at a suitable position could be targets for such coupling strategies.

Nucleophilic Substitution Reactions and Their Scope

The primary site for nucleophilic attack on the this compound core is the electrophilic carbonyl carbon (C2).

Attack at the Carbonyl Group: Strong nucleophiles can attack the C2 carbonyl. This can lead to ring-opening, especially under harsh conditions (e.g., saponification with strong base). The lactam nature of the ring provides stability compared to a simple ester, but cleavage is possible.

Substitution at Other Positions: Nucleophilic substitution at other positions on the ring is not straightforward as there are no inherent leaving groups. However, if the molecule were modified, for example by halogenation at the methyl group, it would become susceptible to S_N2-type reactions. The related compound, 5-chloro-2-methyl-4-isothiazolin-3-one, features a chlorine atom on the ring, highlighting that halogenated derivatives are synthetically accessible and reactive. nih.govnih.gov

Ring-Opening and Rearrangement Mechanisms

The thiazoline ring, while relatively stable, can undergo cleavage or rearrangement under specific conditions.

Hydrolytic Ring-Opening: As mentioned, strong acidic or basic hydrolysis can lead to the opening of the lactam ring. This would likely proceed via nucleophilic attack at the C2 carbonyl, followed by cleavage of the N1-C2 bond to yield a substituted acrylic acid derivative.

Skeletal Rearrangements: Studies on related thiazoles have shown that energy transfer-catalyzed reactions can induce heteroaromatic ring cleavage and skeletal rearrangements. acs.org This reactivity is attributed to the relative lability of the C-S bond. Upon photoexcitation, a triplet diradical intermediate can form, which may induce ring cleavage and subsequent rearrangement to form new heterocyclic systems. acs.orgacs.org A similar pathway could be envisioned for this compound, potentially leading to novel isomeric structures.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Determination of Rate-Determining Steps

For a hypothetical base-catalyzed aldol-type condensation at the C4-methyl group of this compound with an aldehyde (R-CHO), a plausible mechanism is:

Step 1 (Fast, Reversible): Deprotonation of the C4-methyl group by a base (B:) to form a resonance-stabilized carbanion (enolate-type intermediate).

Step 2 (Slow, Rate-Determining): Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the aldehyde.

Step 3 (Fast): Protonation of the resulting alkoxide to give the aldol (B89426) addition product.

Step 4 (Often requires heat): Dehydration to yield the final α,β-unsaturated product.

In this proposed mechanism, the C-C bond formation (Step 2) is typically the slowest step because it involves the collision of two less-abundant species and has a higher activation energy. Therefore, it would be the rate-determining step. The rate law would be expected to be: Rate = k[Thiazolinone][Aldehyde], reflecting the involvement of both reactants in the RDS.

Hammett and Exner Analyses for Substituent Effects

Hammett and Exner analyses are powerful tools in physical organic chemistry used to probe reaction mechanisms by quantifying the effect of substituting a reactant with various electron-donating and electron-withdrawing groups on the reaction rate.

No such analyses have been published for this compound. To illustrate the principle, one could imagine a study on a series of N-aryl derivatives of this compound undergoing a reaction, for example, a base-catalyzed hydrolysis. By plotting the logarithm of the rate constants (log k) against the Hammett substituent constant (σ) for different substituents on the N-aryl ring, a linear free-energy relationship can be established.

The slope of this plot, the reaction constant (ρ, rho), gives insight into the charge development in the transition state of the rate-determining step.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge).

The following table presents hypothetical data for such an experiment to illustrate the concept.

Hypothetical Hammett Analysis for N-Aryl-5-Cyano-4-methyl-4-thiazoline-2-one Hydrolysis

| Substituent (X) on N-Aryl | Hammett Constant (σ_p) | Hypothetical Rate Constant (k, s⁻¹) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.0005 | -0.60 |

| -CH₃ | -0.17 | 0.0008 | -0.40 |

| -H | 0.00 | 0.0020 | 0.00 |

| -Cl | 0.23 | 0.0055 | 0.44 |

A plot of log(k/k₀) vs. σ_p for this data would yield a straight line with a positive slope (ρ ≈ 2.2). This large positive ρ value would strongly suggest that the rate-determining step involves the buildup of significant negative charge in the transition state, consistent with a mechanism where a hydroxide (B78521) ion attacks the C2 carbonyl group.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Cyano 4 Methyl 4 Thiazoline 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Data Not Available

A cornerstone in the structural determination of organic molecules, NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. However, specific experimental data for 5-Cyano-4-methyl-4-thiazoline-2-one is not available in the reviewed sources.

Unambiguous Proton (¹H) and Carbon (¹³C) Chemical Shift Assignments: Not Documented

Without experimental spectra, the precise chemical shifts for the protons and carbons within the this compound molecule cannot be assigned.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spin System Elucidation: Not Performed

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within a molecule. As no NMR data has been published, the results of these analyses for this compound are unknown.

Heteronuclear Correlation Spectroscopy for Nitrogen-Containing Moieties (e.g., ¹⁵N NMR): No Data Found

Given the presence of a nitrogen atom within the thiazoline (B8809763) ring, ¹⁵N NMR spectroscopy would offer valuable insights into the electronic structure of the molecule. However, no such studies on this compound have been reported.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis: Data Not Available

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, specific mass spectral data is absent from the available literature.

Electrospray Ionization (ESI) and Other Ionization Techniques: Not Reported

While Electrospray Ionization (ESI) is a common technique for the analysis of similar heterocyclic compounds, its application to this compound has not been documented.

Detailed Analysis of Fragmentation Pathways for Structural Insights: Not Possible

A detailed analysis of the fragmentation pathways, which provides clues to the compound's structure, is contingent on the availability of mass spectrometry data. Without this foundational data, no such analysis can be performed for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique that provides information about the vibrational modes of a molecule. By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, functional groups within a molecule can be identified. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: a cyano group, a methyl group, and the thiazolinone ring.

Characteristic Vibrational Frequencies of Cyano, Methyl, and Thiazolinone Moieties

The vibrational spectrum of this compound can be dissected into the characteristic frequencies of its constituent parts. While a definitive experimental spectrum for this specific compound is not widely published, the expected absorption ranges for its functional groups can be predicted based on established spectroscopic data for related compounds. mdpi.comresearchgate.net

The cyano (C≡N) group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and sharp absorption band resulting from the stretching vibration of the triple bond. This band typically appears in a relatively uncongested region of the spectrum, making it a clear diagnostic marker. mdpi.com

The methyl (CH₃) group gives rise to several characteristic vibrations, including symmetric and asymmetric stretching and bending modes. These absorptions are common in organic molecules and help to confirm the presence of alkyl substituents.

The thiazolinone moiety contributes a more complex set of absorptions due to the various bonds within the heterocyclic ring (C=C, C-N, C-S) and the carbonyl group (C=O). The carbonyl stretching vibration is particularly noteworthy for its strong intensity. The position of this band can provide insights into the electronic environment of the ring.

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretching | 2240 - 2210 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1750 - 1680 | Strong |

| Alkene (C=C) | Stretching | 1650 - 1600 | Medium to Weak |

| Methyl (CH₃) | Asymmetric Stretching | 2975 - 2950 | Medium |

| Methyl (CH₃) | Symmetric Stretching | 2885 - 2860 | Medium |

| Methyl (CH₃) | Asymmetric Bending | 1470 - 1435 | Medium |

| Methyl (CH₃) | Symmetric Bending | 1385 - 1370 | Medium to Weak |

| C-N | Stretching | 1350 - 1250 | Medium to Strong |

| C-S | Stretching | 800 - 600 | Weak to Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about the functional groups and connectivity within a molecule, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on studies of related thiazolidinone and cyanophenyl-substituted heterocyclic compounds. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions play a crucial role in dictating the physical properties of the compound in the solid state. For this compound, several types of non-covalent interactions are anticipated:

Dipole-Dipole Interactions: The polar carbonyl (C=O) and cyano (C≡N) groups will create significant molecular dipoles, leading to strong dipole-dipole interactions between adjacent molecules.

Hydrogen Bonding: While the molecule itself does not have a classic hydrogen bond donor, the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors if co-crystallized with a solvent or other molecules containing O-H or N-H bonds.

π-π Stacking: The electron-rich thiazolinone ring can participate in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

These interactions are fundamental in determining how the molecules arrange themselves in a predictable and ordered manner.

Crystal Packing and Supramolecular Assembly

The collective effect of intermolecular forces governs the crystal packing and the formation of a supramolecular assembly. Based on the functional groups present in this compound, it is likely that the crystal packing will be dominated by the need to optimize the strong dipole-dipole interactions of the cyano and carbonyl groups. This often leads to antiparallel arrangements of these dipoles in the crystal lattice.

The interplay of these interactions results in a well-defined three-dimensional architecture. The study of crystal packing provides insights into the material's density, stability, and solubility.

Below is a data table summarizing the expected crystallographic parameters and interaction types for this compound, based on analyses of similar heterocyclic structures.

| Structural Feature | Expected Characteristics |

| Molecular Conformation | |

| Thiazolinone Ring | Largely planar |

| Intermolecular Interactions | |

| Primary Interactions | Dipole-dipole (C=O, C≡N), π-π stacking |

| Potential Interactions | Hydrogen bonding (with co-crystallized solvents) |

| Crystal Packing | |

| Dominant Motif | Likely antiparallel arrangement of dipoles |

| Supramolecular Assembly | Formation of layered or herringbone structures |

The detailed structural information obtained from these advanced analytical techniques is indispensable for understanding the chemical behavior of this compound and for the rational design of new materials with desired properties.

Computational Chemistry and in Silico Structural Determinants of Pharmacological Relevance for 5 Cyano 4 Methyl 4 Thiazoline 2 One Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. shd-pub.org.rs It is widely employed to predict molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions. shd-pub.org.rsnih.gov For thiazolinone derivatives, DFT calculations can elucidate the key features that may be responsible for their biological activity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic properties of molecules. The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. shd-pub.org.rs A small energy gap suggests that a molecule is more reactive and can be easily polarized, while a large gap indicates high stability. shd-pub.org.rs

For example, a DFT study on 4-methyl-5-thiazoleethanol, a related thiazole (B1198619) derivative, calculated the HOMO-LUMO energy gap to be 5.674 eV, indicating significant stability. researchgate.net In another study on different thiazole derivatives, the HOMO-LUMO gap was found to be a key indicator of intramolecular charge transfer possibilities. shd-pub.org.rs The distribution of these orbitals shows the most probable sites for electrophilic and nucleophilic attacks. In many thiazole systems, the HOMO is often localized on the thiazole ring, while the LUMO distribution varies depending on the substituents. researchgate.net

Table 1: Illustrative FMO Data for Thiazole and Pyran Derivatives from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-Methyl-5-thiazoleethanol | - | - | 5.674 | researchgate.net |

| Substituted Thiazole (M6) | - | - | - | researchgate.net |

Note: Specific HOMO/LUMO energy values were not provided in the abstract, but the energy gap was highlighted as a key finding.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface. researchgate.net These maps are crucial for understanding molecular recognition, particularly the non-covalent interactions between a ligand and its biological target, such as a receptor or enzyme. researchgate.net The color-coding on an MEP map indicates the electrostatic potential: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.net

Global and local reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule. chemos.de

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. In a study of quinoline (B57606) derivatives, these descriptors were successfully used to understand their electronic properties and reactivity. chemos.de

Local Descriptors , such as Fukui functions, identify the most reactive sites within a molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis complements the visual information provided by MEP maps and FMO distributions.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D descriptors, which are properties calculated from the 2D representation of a molecule. These descriptors can include constitutional, topological, electrostatic, and quantum-chemical parameters. nih.govnih.gov

The development of a 2D-QSAR model typically involves:

Data Set Preparation: A series of thiazolinone derivatives with known biological activities (e.g., IC₅₀ values) is compiled. This set is then divided into a training set for model development and a test set for external validation. researchgate.netnih.gov

Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a linear equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously assessed using parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_r²) for the external test set. nih.govnih.gov

For instance, a 2D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors developed a model with high predictive ability, indicated by a training set R² of 0.843 and a leave-one-out cross-validation q² (Q² LOO) of 0.787. nih.gov Another study on thiazolidine-4-one derivatives as antitubercular agents yielded a robust model with an R² of 0.9092, suggesting that descriptors related to polarizability, electronegativity, and surface area were crucial for activity. nih.gov

Table 3: Validation Statistics for 2D-QSAR Models of Thiazolinone/Thiazolidinone Derivatives

| Derivative Class | Target | Statistical Method | R² | q² | pred_r² | Source |

|---|---|---|---|---|---|---|

| Pyrazole-thiazolinones | EGFR Kinase | Genetic Algorithm - MLR | 0.843 | 0.787 | - | nih.gov |

| Pyrazolyl-thiazolinones | EGFR Kinase | PLSR | 0.9086 | 0.8370 | 0.8086 | |

| Pyrazolyl-thiazolinones | HER-2 Kinase | PLSR | 0.9163 | 0.8702 | 0.8249 |

Three-dimensional QSAR (3D-QSAR) methods consider the 3D structure of molecules and the surrounding molecular fields to explain biological activity. The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a 3D-QSAR technique that combines features of both kNN classification and classical CoMFA (Comparative Molecular Field Analysis). nih.gov

The kNN-MFA methodology involves:

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a template molecule. nih.gov

Field Calculation: A grid is placed around the aligned molecules, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom. researchgate.net These energy values serve as the descriptors.

Model Generation: The kNN method, often combined with variable selection algorithms like Genetic Algorithms (GA) or Stepwise (SW) selection, is used to build a model that relates the field descriptors to the biological activity. nih.gov The kNN approach is inherently non-linear and can be a powerful predictor of activity.

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic fields would likely increase or decrease biological activity. nih.govresearchgate.net

A 3D-QSAR study on pyrazolyl-thiazolinone derivatives used kNN-MFA to investigate their inhibitory activity against EGFR and HER-2 kinases. The resulting models showed good statistical significance and provided insights into the substitutional requirements for favorable activity. Similarly, a study on triazole derivatives used a GA-kNN-MFA approach to develop a model with a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8417, identifying key steric and electrostatic data points that influence anticancer activity. nih.govresearchgate.net

Table 4: Statistical Results for 3D-QSAR kNN-MFA Models

| Derivative Class | Target | Variable Selection | q² | pred_r² | k-Nearest Neighbors | Source |

|---|---|---|---|---|---|---|

| Pyrazolyl-thiazolinones | EGFR Kinase | - | >0.5 | >0.5 | - | |

| Pyrazolyl-thiazolinones | HER-2 Kinase | - | >0.5 | >0.5 | - |

Note: Specific values for the pyrazolyl-thiazolinone study were described as statistically significant (q² and pred_r² > 0.5) but not enumerated in the abstract.

Molecular Docking Simulations to Explore Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein or nucleic acid.

Molecular docking simulations are pivotal in predicting how derivatives of 5-cyano-4-methyl-4-thiazoline-2-one might bind to their target receptors. These simulations calculate the binding energy, often expressed as a docking score or binding affinity (e.g., in kcal/mol), which provides a quantitative estimate of the ligand's binding strength to the receptor. For instance, in studies of related thiazole derivatives, docking has been successfully employed to predict their binding affinities to various enzymes.

A study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors revealed binding energies ranging from -5.4 to -8.1 kcal/mol against the main protease (6LU7). researchgate.net Similarly, molecular docking of quinazolinone derivatives against the DNA gyrase enzyme has shown strong binding interactions, which correlate with their observed antimicrobial activity. These examples highlight how docking can be used to rank and prioritize candidate molecules for further investigation.

| Derivative Type | Target | Predicted Binding Affinity (kcal/mol) |

| N-substituted-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.1 researchgate.net |

| Quinazolinone Derivatives | DNA Gyrase | Not explicitly quantified in the provided text |

This table presents example binding affinities for related heterocyclic compounds to illustrate the output of molecular docking studies. Specific data for this compound derivatives would require dedicated computational analysis.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-receptor complex, allowing for the characterization of key interactions. This includes identifying specific amino acid residues within the receptor's binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, in the docking of morpholine-derived thiazoles into the active site of bovine carbonic anhydrase-II, key hydrogen-bonding interactions were observed with residues such as Trp5 and Thr199, while hydrophobic interactions were noted with Trp209, Pro202, and others. nih.gov

In another example, the docking of quinazolinone derivatives into the DNA gyrase enzyme revealed interactions with key residues like GLU50, ASN46, and GLY77. researchgate.net Understanding these interactions is crucial for structure-based drug design, as it allows medicinal chemists to modify the ligand's structure to enhance favorable interactions and improve binding affinity and selectivity.

| Ligand Class | Target Enzyme | Key Interacting Residues |

| Morpholine-derived thiazoles | Bovine Carbonic Anhydrase-II | Trp5, Thr199 (Hydrogen Bonding); Trp209, Pro202 (Hydrophobic) nih.gov |

| Quinazolinone derivatives | DNA Gyrase | GLU50, ASN46, GLY77 researchgate.net |

| 4-thiazolidinone derivatives | Receptor for Advanced Glycation End Products (RAGE) | Gln24, Thr27, Arg29, Val35 (Hydrogen Bonding); Leu34, Leu36, Tyr113 (Hydrophobic) researchgate.net |

This table showcases examples of key interacting residues identified through molecular docking for related heterocyclic compounds. The specific interactions for this compound derivatives would depend on the target receptor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape of the ligand and the receptor, as well as the stability of their interactions.

MD simulations can reveal how the binding of a ligand affects the receptor's flexibility and dynamics. For instance, in studies of cytochrome P450 enzymes, MD simulations have been used to understand the conformational changes that occur upon ligand binding and how these changes facilitate catalysis. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations. RMSD tracks the conformational stability of the protein-ligand complex over the simulation time, while RMSF identifies the flexibility of individual residues. For example, MD simulations of morpholine-based thiazoles complexed with carbonic anhydrase-II showed comparable RMSD and RMSF values between the apo protein and the complex, indicating stable binding. nih.gov

Computational Prediction of Structural Features for Enhanced Binding and Selectivity

The ultimate goal of computational chemistry in drug design is to guide the synthesis of molecules with improved properties. By integrating data from molecular docking and MD simulations, it is possible to predict which structural modifications to the this compound scaffold are likely to enhance binding affinity and selectivity for a particular target.

For example, if docking studies reveal a void in the binding pocket near a particular substituent on the thiazoline (B8809763) ring, medicinal chemists can design derivatives with larger functional groups at that position to fill the void and increase hydrophobic interactions. Similarly, if a hydrogen bond is identified as being crucial for binding, modifications can be made to strengthen this interaction. This iterative process of computational prediction and experimental validation is a powerful strategy for lead optimization. Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have utilized such approaches to establish structure-activity relationships and guide the design of more potent and selective compounds. nih.gov

Applications of 5 Cyano 4 Methyl 4 Thiazoline 2 One and Its Derivatives in Organic Synthesis

Building Block for the Synthesis of Complex Heterocyclic Systems

The structural attributes of 5-Cyano-4-methyl-4-thiazoline-2-one make it a valuable precursor for the synthesis of more complex heterocyclic structures. sigmaaldrich.com Its utility stems from the reactivity of its cyano group, the active methylene (B1212753) group, and the thiazolinone core, which can all participate in various chemical transformations.

Fusion Reactions Leading to Polycyclic Thiazole (B1198619) Structures

The thiazolinone ring of this compound can be annulated through fusion reactions to construct polycyclic systems containing a thiazole moiety. These reactions often involve the reaction of the thiazolinone with bifunctional reagents, leading to the formation of new rings fused to the original heterocyclic core. For instance, reactions with appropriate reagents can lead to the formation of thiazolo[3,2-a]pyridines and other related fused heterocyclic systems. acs.org The development of regioselective cyclization methods has further expanded the scope of these fusion reactions, allowing for the synthesis of specific isomers of thiazole-fused quinazolinones. nih.gov

The following table provides examples of polycyclic thiazole structures synthesized from thiazolinone precursors.

| Starting Material | Reagent(s) | Resulting Polycyclic System | Reference |

| 2-Amino-4-thiazolidinone derivative | Dichloroethane, Chloroacetic acid | Thiazolotriazines, Thiazolotetrahydropyrimidones | researchgate.net |

| N-aryl cyanothioformanilide | Base | Polyfunctionalized benzothiazoles | nih.gov |

| Thiazolo[4,5-g]quinazoline derivative | Sodium methoxide | Thiazolo[4,5-g]quinazoline-2-carbimidate | nih.gov |

Strategic Derivatization for Novel Molecular Scaffolds

The functional groups of this compound, namely the cyano and methyl groups, as well as the active methylene position, provide handles for strategic derivatization to create novel molecular scaffolds. researchgate.net These derivatizations can introduce new functionalities and alter the steric and electronic properties of the molecule, paving the way for the synthesis of a diverse range of compounds. The reactivity of the active methylene group, in particular, is a key feature that allows for the introduction of various substituents and the construction of new ring systems. researchgate.net For example, Knoevenagel condensation reactions at this position can be used to introduce arylidene groups, which can then be further modified.

Role in Multicomponent Reaction (MCR) Cascades for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The use of this compound and its derivatives in MCRs can lead to the rapid generation of diverse chemical libraries. These libraries are valuable for high-throughput screening in drug discovery and materials science.

For instance, a pseudo-five-component reaction involving two equivalents of ethyl acetoacetate, two equivalents of hydrazine (B178648) hydrate, and an aromatic aldehyde can produce 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) derivatives. nih.gov While this specific example does not directly use the title compound, it illustrates the principle of how a heterocyclic core can be central to an MCR for library generation. The reactivity of the thiazolinone scaffold makes it a suitable candidate for similar MCR strategies. The combination of a Knoevenagel condensation followed by a Michael addition is a common strategy in pseudo-MCRs that can be applied to derivatives of this compound. nih.gov

Ligand Design and Catalytic Applications Based on Thiazolinone Architectures

The thiazolinone framework, with its nitrogen and sulfur heteroatoms, has the potential to act as a ligand for metal catalysts. The strategic placement of donor atoms within a molecule is crucial for its ability to coordinate with a metal center and facilitate a catalytic reaction. Thiazoline-based ligands have been successfully employed in various metal-catalyzed reactions, including C-C coupling and asymmetric allylic alkylation. researchgate.net

The design of thiazolinone-based ligands can involve the introduction of additional coordinating groups to create bidentate or tridentate ligands. For example, a ferrocenyl group can be incorporated into a thiazoline (B8809763) structure to generate a new bidentate [N,S] ligand. researchgate.net The resulting metal complexes can exhibit catalytic activity in various organic transformations. The principle of metal-ligand cooperation, where the ligand actively participates in bond activation, is a key concept in modern catalysis and can be applied to thiazolinone-based systems. kaust.edu.sa

Exploration in the Development of Advanced Materials and Functional Molecules

The unique chemical structure of this compound and its derivatives suggests their potential application in the development of advanced materials and functional molecules. The embedded donor atoms in thiazolines make them useful as ligands, and their rigid, three-dimensional structures are desirable in medicinal chemistry. acs.org

Derivatives of thiazolinones, such as 5-ene-4-thiazolidinones, are used in the design of complex heterocyclic systems and have been incorporated into various scaffolds to create compounds with significant biological potency. nih.gov The synthesis of merocyanine (B1260669) and cyanine (B1664457) dyes, which are classes of functional molecules with applications in materials science, can be achieved using 5-ene-4-thiazolidinone precursors. nih.gov These dyes often exhibit interesting photophysical properties. The dearomative cycloaddition of thiazoles provides a direct route to access C(sp³)-rich three-dimensional molecular scaffolds, which are of interest for developing new materials and therapeutic agents. acs.org

Future Research Directions and Emerging Trends in 5 Cyano 4 Methyl 4 Thiazoline 2 One Chemistry

Innovations in Environmentally Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds. For derivatives of the thiazoline (B8809763) family, research is increasingly focused on minimizing environmental impact by developing more sustainable and efficient synthetic routes.

Key areas of innovation include:

Green Solvents and Catalysts: Traditional syntheses often rely on volatile and hazardous organic solvents. Future methods will likely prioritize aqueous media or biodegradable solvents. The use of nanoparticle catalysts, such as magnesium oxide (MgO) in water, has shown promise in the synthesis of related thiazol-4-ones, offering a greener alternative to conventional methods. nih.gov Similarly, catalysts like polyethylene (B3416737) glycol (PEG) have been explored to replace less environmentally friendly options. nih.gov

One-Pot and Multi-Component Reactions: These strategies enhance efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and resources. One-pot, three-component reactions have been successfully employed to create 5-ene-4-thiazolidinones, a related class of compounds, by reacting nitriles, aldehydes, and other building blocks in a single vessel. nih.gov This approach avoids the isolation of intermediates, thereby streamlining the manufacturing process.

Flow Chemistry: Fully automated, multi-step flow synthesis represents a significant advancement. This technique allows for the safe and efficient in-line purification of reactive intermediates, as demonstrated in the synthesis of other nitrogen-containing heterocycles like triazoles. rsc.org Adopting flow chemistry for 5-Cyano-4-methyl-4-thiazoline-2-one could lead to safer, more scalable, and highly controlled production.

| Sustainable Method | Principle | Example Application (in related heterocycles) | Potential Benefit for this compound Synthesis |

| Nanocatalysis | Using nanoparticles (e.g., MgO) to catalyze reactions, often in aqueous media. nih.gov | Synthesis of (isatin-based) 2-amino thiazol-4-ones. nih.gov | Reduced use of hazardous solvents and potentially milder reaction conditions. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.govnih.gov | Three-component synthesis of 5-ene-2-R-4-thiazolidinones. nih.gov | Increased atom economy, reduced solvent waste, and improved overall efficiency. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control and in-line purification. rsc.org | Automated, multistep synthesis of 5-amino-4-cyano-1,2,3-triazoles. rsc.org | Enhanced safety (especially with hazardous reagents), scalability, and process automation. |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To optimize synthetic yields and understand reaction kinetics, advanced analytical techniques are being integrated directly into the chemical workflow. Real-time monitoring provides immediate feedback, allowing for precise control over reaction parameters.

Process Analytical Technology (PAT): Techniques like Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, are becoming indispensable for monitoring reaction progress in real time. rsc.org For the synthesis of this compound, ReactIR could be used to track the consumption of reactants (e.g., 3-amino-crotononitrile) and the formation of the thiazoline ring, ensuring the reaction proceeds to completion and identifying any hazardous intermediates. rsc.orgprepchem.com

Advanced NMR and Mass Spectrometry: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) can provide detailed information on reaction intermediates and byproducts. Advanced NMR techniques can elucidate the structural and conformational features of the synthesized molecules, which is crucial for establishing structure-activity relationships. nih.gov

PET Radiotracer Imaging: While more common in biomedical applications, the principles of radiolabeling could be adapted for mechanistic studies. For instance, labeling a precursor with a positron-emitting isotope like Carbon-11 ([¹¹C]) could allow for imaging the distribution and fate of the molecule in complex systems, a technique already established for other cyano-containing compounds used as PET radiotracers. nih.gov

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design of novel compounds with desired properties. These computational tools can analyze vast datasets to predict the characteristics of new molecules before they are ever synthesized.

Quantitative Structure-Activity Relationship (QSAR): ML-driven QSAR models are used to predict the biological activity of new chemical entities. nih.gov For thiazole (B1198619) derivatives, ML algorithms have been successfully used to build QSAR models that predict anticancer activity based on molecular descriptors. nih.gov This approach could be applied to this compound to design derivatives with specific therapeutic potential.

Generative Models for De Novo Design: AI can go beyond prediction and actively design new molecular structures. Generative adversarial networks (GANs) and genetic algorithms are used to create novel chemical structures that are optimized for interacting with specific biological targets. nih.gov This has been demonstrated in the design of compounds targeting multiple proteins simultaneously. nih.gov Such de novo design could generate entirely new analogs of this compound with enhanced efficacy or novel functions.

High-Throughput Screening and Property Prediction: ML models can rapidly screen virtual libraries of thousands of potential derivatives to identify the most promising candidates for synthesis. researchgate.net This data-driven approach, which has been used to design organic semiconductors, can predict key properties and significantly reduce the number of trial-and-error experiments required. researchgate.net

| AI/ML Application | Description | Relevance to this compound |

| QSAR Modeling | Uses machine learning algorithms to correlate chemical structures of thiazole derivatives with their biological activities (e.g., anti-urease, anticancer). nih.govresearchgate.net | Predicts the potential biological activity of novel derivatives, guiding synthetic efforts toward more potent compounds. |

| De Novo Design | Employs generative AI models (e.g., GANs, genetic algorithms) to create entirely new chemical structures optimized for specific targets. nih.gov | Generates novel molecular scaffolds based on the thiazoline core, exploring a wider chemical space for new functions. |

| High-Throughput Virtual Screening | Applies ML to rapidly predict the properties of large virtual libraries of compounds, identifying candidates for synthesis. researchgate.net | Screens thousands of potential derivatives computationally to prioritize those with the highest likelihood of desired properties. |

Development of Novel Derivatization Pathways for Targeted Structural Modifications

The functional groups on the this compound ring—the cyano group, the methyl group, and the thiazoline core itself—offer multiple sites for chemical modification. Future research will focus on developing novel and highly selective derivatization pathways to fine-tune the molecule's properties.

Modifying the Cyano Group: The nitrile function is a versatile chemical handle. It can be transformed into other functional groups, such as a methylcarbimidate, which can alter the electronic properties and interaction capabilities of the molecule. mdpi.com This has been shown in related thiazole-fused quinazolinones. mdpi.com

Reactions at the Thiazoline Core: The thiazoline ring can undergo various transformations. For instance, dearomative cycloadditions catalyzed by energy transfer have been used on thiazoles and other heteroarenes to create complex, C(sp³)-rich three-dimensional structures from flat aromatic precursors. acs.orgacs.org Applying such strategies could yield novel bicyclic or tricyclic scaffolds from the thiazoline core.

Targeted Side-Chain Introduction: Structure-activity relationship (SAR) studies often guide the modification of side chains to enhance biological activity. acs.org Research on related heterocyclic compounds has shown that replacing or modifying moieties attached to the core ring structure can dramatically improve potency and selectivity. acs.orgmdpi.com For this compound, this could involve developing synthetic routes to replace the methyl group or add substituents to the ring to optimize interactions with biological targets.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Cyano-4-methyl-4-thiazoline-2-one be optimized for higher yield and purity?

- Methodology :

-

Solvent selection : Use polar aprotic solvents (e.g., DMF) or acetic acid mixtures to enhance reaction efficiency and solubility of intermediates .

-

Temperature control : Maintain temperatures between 60–80°C to balance reaction kinetics and minimize side reactions .

-

Catalysts : Sodium acetate (2.0 equiv) promotes cyclization in thiazolidinone formation .

-

Purification : Column chromatography or recrystallization (e.g., DMF-ethanol mixtures) achieves >95% purity .

Table 1 : Synthesis Optimization Parameters for Thiazolidinone Derivatives

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., cyano and methyl groups) .

- HPLC : Quantifies purity and monitors reaction progress using C18 columns with UV detection .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key reactivity patterns of this compound under varying pH or solvent conditions?

- Methodology :

- Nucleophilic attack : The thiazoline ring undergoes substitution at the sulfur or nitrogen positions in basic conditions .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize intermediates in Michael addition reactions .

- pH-dependent stability : Acidic conditions may protonate the cyano group, altering reactivity .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound in antimicrobial assays be resolved?

- Methodology :

-

Assay standardization : Compare broth microdilution (MIC) vs. disk diffusion methods to control for inoculum size .

-

Solubility optimization : Use DMSO at <1% concentration to avoid cytotoxicity artifacts .

-

Structural analogs : Synthesize derivatives (e.g., fluorophenyl or nitro-substituted) to isolate pharmacophores .

Table 2 : Factors Influencing Bioactivity Variability

Factor Example Mitigation Strategy References Assay type Broth vs. agar methods Standardize protocols Compound solubility DMSO concentration Optimize solvent systems Cell line variability Cancer vs. bacterial models Use isogenic cell panels

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) .

- QSAR modeling : Correlate substituent electronegativity (e.g., cyano group) with anticancer activity .

- MD simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) .

Q. How can structure-activity relationships (SARs) for this compound derivatives be established in anticancer research?

- Methodology :

- Functional group modulation : Replace the cyano group with carboxyl or amide moieties to assess cytotoxicity .

- Bioisosteric substitution : Swap methyl with trifluoromethyl to enhance metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen-bonding sites via crystallographic data .

Q. What methodologies ensure the stability of this compound in biological matrices during in vitro studies?

- Methodology :

- Storage conditions : Store at –20°C in anhydrous DMSO to prevent hydrolysis .

- Analytical validation : Use LC-MS/MS to monitor degradation products in serum-containing media .

- Protective groups : Introduce acetyl or benzyl groups to shield reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.